molecular formula C15H12Cl3NO2 B5819028 2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide

Cat. No. B5819028
M. Wt: 344.6 g/mol
InChI Key: SOLAGUXXZURZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide, commonly known as dicamba, is a selective herbicide used to control broadleaf weeds in various crops. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness against a wide range of weeds and its low toxicity to humans and animals.

Mechanism of Action

Dicamba works by disrupting the growth and development of weeds by mimicking the plant hormone auxin. This causes the weed to grow uncontrollably, leading to its eventual death. Dicamba is a systemic herbicide, meaning it is absorbed by the plant and travels throughout the entire plant, including the roots, stems, and leaves.
Biochemical and Physiological Effects
Dicamba has been shown to have a low toxicity to humans and animals, but can be toxic to aquatic organisms at high concentrations. It can also cause skin and eye irritation in humans if not handled properly. In plants, dicamba can cause a range of physiological effects, including leaf curling, stem twisting, and abnormal growth patterns.

Advantages and Limitations for Lab Experiments

Dicamba is a widely used herbicide in agriculture, but it also has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a popular choice for researchers. However, one limitation of dicamba is its potential to cause off-target damage to non-target plants, which can be a problem in laboratory experiments.

Future Directions

There are several areas of future research for dicamba, including its potential use in combination with other herbicides to provide more effective weed control. Researchers are also exploring the use of dicamba in non-agricultural settings, such as in the control of invasive plant species. Additionally, there is ongoing research into the potential environmental impacts of dicamba, particularly its potential to drift and cause off-target damage to non-target plants.

Synthesis Methods

Dicamba can be synthesized through a variety of methods, including the reaction of 2,4-dichlorophenol with methyl chloroacetate to form 2-(4-chloro-3-methylphenoxy)acetic acid, which is then reacted with 2,3-dichloroaniline to form dicamba. Other methods include the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid, which is then reacted with 2,3-dichloroaniline to form dicamba.

Scientific Research Applications

Dicamba has been extensively researched for its use as a selective herbicide in various crops, including soybeans, cotton, and corn. It has been shown to be effective against a wide range of broadleaf weeds, including Palmer amaranth, waterhemp, and marestail. Dicamba is often used in combination with other herbicides, such as glyphosate, to provide a broader range of weed control.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-9-7-10(5-6-11(9)16)21-8-14(20)19-13-4-2-3-12(17)15(13)18/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLAGUXXZURZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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